2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine
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Overview
Description
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine typically involves the reaction of 2-pyridinesulfenyl halides with alkenes. For example, the reaction of 2-pyridinesulfenyl chloride with 1,4-cyclohexadiene or 1,5-cyclooctadiene at room temperature in dichloromethane leads to the formation of the desired product . The reaction conditions include an equimolar ratio of reagents and a reaction time of approximately 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorocyclopentyl)sulfanyl]pyridine
- 2-[(6-Chlorocyclohex-3-en-1-yl)sulfanyl]pyridine
- 2-[(8-Chlorocyclooct-4-en-1-yl)sulfanyl]pyridine
Uniqueness
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfur and nitrogen atoms in the compound enhances its ability to participate in various chemical reactions and form coordination complexes with metal ions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H14N2S2 |
---|---|
Molecular Weight |
274.4g/mol |
IUPAC Name |
2-[(E)-4-pyridin-2-ylsulfanylbut-2-enyl]sulfanylpyridine |
InChI |
InChI=1S/C14H14N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-10H,11-12H2/b6-5+ |
InChI Key |
MDHLQNKEYWBKQU-AATRIKPKSA-N |
SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
Isomeric SMILES |
C1=CC=NC(=C1)SC/C=C/CSC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
Origin of Product |
United States |
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